(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(3-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol
Overview
Description
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(3-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol is a useful research compound. Its molecular formula is C12H15NO8 and its molecular weight is 301.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(3-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(3-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
3-Nitrophenyl-beta-D-glucopyranoside: A Multifaceted Compound in Scientific Research
Enzyme Activity Measurement: 3-Nitrophenyl-beta-D-glucopyranoside serves as a chromogenic substrate for beta-glucosidase, an enzyme that cleaves glycosidic bonds. In enzymatic assays, the compound is utilized to measure the activity of beta-glucosidase by releasing a yellow chromophore upon cleavage . This application is crucial in research and diagnostic laboratories for understanding enzyme kinetics and inhibitor screening.
Inhibitor Screening: The compound is instrumental in the development of new methodologies for screening beta-glucosidase inhibitors . These inhibitors have therapeutic potential in treating diseases like diabetes, HIV infection, and certain cancers. The ability to screen for these inhibitors efficiently can accelerate the discovery of new drugs.
Mechanism of Action
Target of Action
The primary target of 3-Nitrophenyl-beta-D-glucopyranoside is the enzyme beta-glucosidase . Beta-glucosidase is a crucial enzyme that catalyzes the hydrolysis of the glycosidic bonds in beta-D-glucosides and oligosaccharides . It plays a significant role in carbohydrate metabolism, particularly in the breakdown of complex sugars.
Mode of Action
3-Nitrophenyl-beta-D-glucopyranoside acts as a substrate for beta-glucosidase . The compound undergoes hydrolysis by the enzyme, resulting in the cleavage of the glycosidic bond . This process involves the formation of the conjugate acid of the substrate for the reaction to proceed, with heterolytic cleavage of the glycosidic C-O bond .
Biochemical Pathways
The hydrolysis of 3-Nitrophenyl-beta-D-glucopyranoside by beta-glucosidase is part of the broader carbohydrate metabolism pathway . The breakdown of this compound by the enzyme contributes to the overall process of converting complex carbohydrates into simple sugars, which can then be utilized for energy production in cells.
Pharmacokinetics
The compound’s interaction with beta-glucosidase suggests that it may be absorbed and metabolized in environments where this enzyme is present, such as the intestine
Result of Action
The hydrolysis of 3-Nitrophenyl-beta-D-glucopyranoside by beta-glucosidase results in the production of glucose and a shorter/debranched oligosaccharide . This process contributes to the breakdown of complex carbohydrates, facilitating their utilization for energy production in cells.
Action Environment
The action of 3-Nitrophenyl-beta-D-glucopyranoside is influenced by environmental factors such as pH and temperature . The pH and temperature optima for the hydrolysis of this compound by beta-glucosidase differ considerably, with optima of pH 6.0/45 °C and pH 8.5/40 °C for this compound and another similar compound, respectively . The enzyme exhibits substrate-dependent responses to changes in ionic strength . Furthermore, exposure to moist air or water may affect the stability of this compound .
properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(3-nitrophenoxy)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-2-6(4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCMGHVCRFMITI-RMPHRYRLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30943077 | |
Record name | 3-Nitrophenyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30943077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(3-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol | |
CAS RN |
20838-44-2 | |
Record name | 3-Nitrophenyl β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20838-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitrophenyl beta-D-glucopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020838442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitrophenyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30943077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitrophenyl β-D-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.053 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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